molecular formula C13H19NO3 B8125207 4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester

4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester

Cat. No.: B8125207
M. Wt: 237.29 g/mol
InChI Key: WTRSPCWVOHYGHT-UHFFFAOYSA-N
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Description

4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester is an organic compound that features a benzoic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester typically involves the esterification of 4-(Methoxyamino-methyl)-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxyamino-methyl)-benzoic acid tert-butyl ester involves its interaction with various molecular targets. The methoxyamino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid tert-butyl ester: Lacks the methoxyamino group, making it less reactive in certain biochemical applications.

    4-(Aminomethyl)-benzoic acid tert-butyl ester: Similar structure but with an amino group instead of a methoxyamino group, leading to different reactivity and applications.

Properties

IUPAC Name

tert-butyl 4-[(methoxyamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11-7-5-10(6-8-11)9-14-16-4/h5-8,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSPCWVOHYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reduction of 4-(methoxyimino-methyl)-benzoic acid tert-butyl ester with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil after chromatography on silica gel (elution hexane-ethyl acetate 8:2) (56% yield). 1HNMR 400 MHz (CDCl3) δ (ppm): 1.59 (9H, s, t-Bu), 3.49 (3H, s, OCH3), 4.09 (2H, s, NCH2), 7.41 (2H, d, J=8.6 Hz, aromatics), 7.96 (2H, d, J=8.6 Hz, aromatics). The hydrochloride salt was obtained as a white solid: mp 130-132° C. Anal. calcd for C13H19NO3—HCl: C, 57.04; H, 7.36; N, 5.12. Found: C, 56.90; H, 7.27; N, 5.00.
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4-(methoxyimino-methyl)-benzoic acid tert-butyl ester
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[Compound]
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compound 3-B
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